![molecular formula C18H16N4O4S B2574390 5-(3,5-二甲氧基苯基)-N-(6-甲氧基苯并[d]噻唑-2-基)-1,3,4-恶二唑-2-胺 CAS No. 862975-94-8](/img/structure/B2574390.png)

5-(3,5-二甲氧基苯基)-N-(6-甲氧基苯并[d]噻唑-2-基)-1,3,4-恶二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

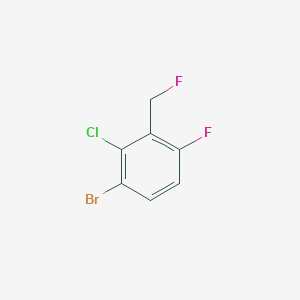

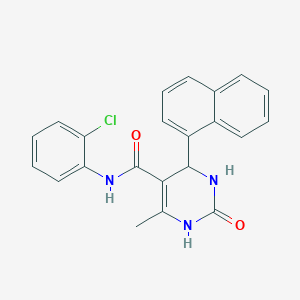

The compound you mentioned is a complex organic molecule that contains several functional groups, including an oxadiazole ring and a benzothiazole ring. Both of these structures are common in pharmaceutical compounds and materials science due to their unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The electron-donating methoxy groups could potentially increase the compound’s reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in nucleophilic substitution reactions, especially if they contain halogen atoms .科学研究应用

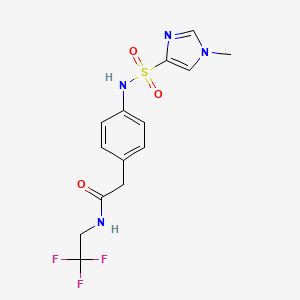

Antitumor Activity and ROS-Mediated Apoptosis

The synthetic chalcone derivative DPP23 (also known as the compound ) has demonstrated antitumor activity. Specifically, it selectively induces apoptosis in cancer cells through reactive oxygen species (ROS) generation. Unlike healthy cells, cancer cells are particularly vulnerable to ROS-induced damage. DPP23’s mechanism of action involves ROS-mediated cell death, making it a promising candidate for targeted cancer therapy .

Glutathione Metabolism Modulation

DPP23 affects global gene expression, including genes associated with oxidative stress and apoptosis. Notably, it impacts glutathione metabolism, a critical cellular defense system against oxidative damage. Several genes involved in glutathione metabolism, such as CHAC1, GCLC, G6PD, GSTO2, and others, are modulated by DPP23. Among these, CHAC1 stands out as the most responsive to DPP23 treatment. Understanding these molecular interactions could lead to novel therapeutic strategies .

Tyrosinase Inhibition

In addition to its antitumor properties, DPP23 exhibits potent tyrosinase inhibition. Tyrosinase is an enzyme involved in melanin synthesis and plays a crucial role in skin pigmentation. DPP23, specifically the compound (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, shows strong competitive inhibition against mushroom tyrosinase. This finding suggests potential applications in cosmetics and dermatology .

Aggregation-Induced Emission (AIE) Photosensitizers

DPP23 belongs to a class of compounds with aggregation-induced emission (AIE) properties. These molecules emit fluorescence upon aggregation, making them valuable in bioimaging, sensing, and photodynamic therapy. Researchers have designed and synthesized AIE photosensitizers based on DPP23’s D–π–A structure. These compounds hold promise for targeted imaging and cancer treatment .

Transcriptomic Studies

Transcriptomic analysis has revealed insights into DPP23’s effects on gene expression. By mining microarray data, researchers have identified DPP23 target genes responsible for ROS generation. Understanding these gene interactions can guide further investigations and therapeutic development .

Potential Drug Development

Given its multifaceted effects, DPP23 represents a potential lead compound for drug development. Researchers continue to explore its pharmacological properties, aiming to harness its unique features for clinical applications.

作用机制

未来方向

属性

IUPAC Name |

5-(3,5-dimethoxyphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4S/c1-23-11-4-5-14-15(9-11)27-18(19-14)20-17-22-21-16(26-17)10-6-12(24-2)8-13(7-10)25-3/h4-9H,1-3H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZHUCDRKVYJEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,5-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2574308.png)

![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)(methoxy)amine](/img/structure/B2574313.png)

![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)butanamide](/img/structure/B2574316.png)

![N-(1-cyanoethyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2574319.png)

thioxophosphorane](/img/structure/B2574320.png)

![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2574321.png)

![4-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2574330.png)